N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
“N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopropanecarboxamide” is a chemical compound . It is a derivative of thiazolo[3,2-b][1,2,4]triazole . The compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been reported in several studies . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b][1,2,4]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Molecular Structure Analysis
The molecular structure of “this compound” is supported by NMR, HPLC, LC-MS, UPLC & more . The compound has a molecular formula of C16H15FN4OS and a molecular weight of 330.38.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives have been described in several studies . The reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives . These sulphides were cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles using PPA or [hydroxy (tosyloxy)iodo]benzene .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are supported by FT-IR, 1H-NMR, and Mass spectra .Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-3-1-2-11(8-12)14-19-16-21(20-14)13(9-23-16)6-7-18-15(22)10-4-5-10/h1-3,8-10H,4-7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHXYKNAFBSPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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